molecular formula C15H11F3N2O2S B3810129 4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole

4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3810129
M. Wt: 340.3 g/mol
InChI Key: WUFSHDXYYVBQQU-UHFFFAOYSA-N
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Description

The compound “4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound also contains a trifluoromethyl group (-CF3) and a methylsulfonyl group (-SO2CH3), both of which can significantly affect the compound’s properties .


Molecular Structure Analysis

The benzimidazole core of the molecule is planar due to the conjugated double bonds. The trifluoromethyl group is electron-withdrawing, which could impact the electron density and reactivity of the benzimidazole ring. The methylsulfonyl group is also electron-withdrawing and may have similar effects .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the trifluoromethyl and methylsulfonyl groups may influence the reactivity of the benzimidazole ring and could direct certain reactions to occur at specific positions on the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The methylsulfonyl group is polar, which could impact the compound’s solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Benzimidazoles have been studied for their biological activity and are known to have antifungal and anthelmintic properties . The trifluoromethyl and methylsulfonyl groups could potentially enhance these properties or confer additional ones .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of this compound and its derivatives, investigate their potential biological activities, and assess their safety and efficacy .

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-23(21,22)11-4-2-9(3-5-11)12-6-10(15(16,17)18)7-13-14(12)20-8-19-13/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFSHDXYYVBQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC(=C2)C(F)(F)F)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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